N-(2,4-Dimethoxybenzyl)glycine ethyl ester

Description

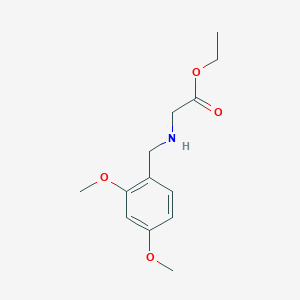

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(2,4-dimethoxyphenyl)methylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-4-18-13(15)9-14-8-10-5-6-11(16-2)7-12(10)17-3/h5-7,14H,4,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYLMYJDQWBPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC1=C(C=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601084 | |

| Record name | Ethyl N-[(2,4-dimethoxyphenyl)methyl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95218-34-1 | |

| Record name | Ethyl N-[(2,4-dimethoxyphenyl)methyl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of N-(2,4-Dimethoxybenzyl)glycine ethyl ester?

An In-depth Technical Guide to N-(2,4-Dimethoxybenzyl)glycine ethyl ester

Introduction

This compound is a specialized amino acid derivative that serves as a crucial building block in synthetic organic chemistry. Its unique structure, featuring a 2,4-dimethoxybenzyl (Dmb) protecting group on the nitrogen atom of glycine ethyl ester, makes it a valuable intermediate, particularly in the fields of peptide synthesis and drug development. The Dmb group provides stability under various reaction conditions while allowing for specific, controlled deprotection, and the ethyl ester moiety offers a versatile handle for further chemical modifications.[1][2]

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

The fundamental properties of this compound are summarized below. It is important to note that while some physical characteristics like melting and boiling points are not consistently reported in publicly available safety data sheets, its core chemical identity is well-established.[3]

| Property | Value | Source |

| CAS Number | 95218-34-1 | [4] |

| Molecular Formula | C₁₃H₁₉NO₄ | [4] |

| Molecular Weight | 253.29 g/mol | [4] |

| IUPAC Name | ethyl 2-[(2,4-dimethoxyphenyl)methylamino]acetate | [3] |

| Synonyms | N-2,4-dimethoxybenzyl glycine ethyl ester | [3] |

| Physical State | White solid (as reported in synthesis) | [5] |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through reductive amination. This process involves the reaction of 2,4-dimethoxybenzaldehyde with glycine ethyl ester hydrochloride, where a mild reducing agent facilitates the formation of the secondary amine.

Experimental Protocol: Reductive Amination

This protocol is adapted from a procedure described in the supporting information for a study published by The Royal Society of Chemistry.[5]

Causality and Mechanistic Insights: The reaction proceeds via the initial formation of an imine intermediate between the aldehyde group of 2,4-dimethoxybenzaldehyde and the primary amine of glycine ethyl ester. Sodium triacetoxyborohydride (NaB(OAc)₃H) is the reducing agent of choice because it is mild enough to not reduce the starting aldehyde but is highly effective at selectively reducing the intermediate iminium ion to the desired secondary amine. Triethylamine (NEt₃) acts as a base to neutralize the hydrochloride salt of the glycine ethyl ester, liberating the free amine to participate in the reaction.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve 2,4-dimethoxybenzaldehyde (3.0 g, 18.0 mmol) in 100 ml of dichloroethane in a suitable reaction vessel.

-

Base Addition: Add triethylamine (NEt₃) (7.5 ml, 54.0 mmol) to the solution, followed by the addition of glycine ethyl ester hydrochloride (3.77 g, 27.0 mmol).[5]

-

Reductive Amination: While stirring the mixture vigorously, add sodium triacetoxyborohydride (NaB(OAc)₃H) (7.66 g, 36.2 mmol) in portions.

-

Reaction Monitoring: Allow the reaction to proceed for approximately 17 hours at room temperature. The progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding 100 ml of a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Extract the aqueous mixture with dichloromethane (CH₂Cl₂) (3 x 40 ml).

-

Purification: Combine the organic layers and concentrate them under vacuum. Purify the resulting residue using silica column chromatography with a 4:1 mixture of ethyl acetate/dichloromethane as the eluent.

-

Final Product: The purified product is obtained as a white solid (quantitative yield of 4.57 g was reported).[5]

Synthesis Workflow Diagram

Caption: Reductive amination workflow for synthesizing the title compound.

Applications in Research and Drug Development

This compound is not typically used for its intrinsic biological activity but rather as a versatile intermediate in the synthesis of more complex molecules.[1][2]

-

Peptide Synthesis: Its primary application is in peptide chemistry. The Dmb group serves as an acid-labile N-protecting group for the glycine residue. This allows for its incorporation into a growing peptide chain, with subsequent selective removal of the Dmb group under specific acidic conditions to expose the amine for further coupling reactions. This strategy is valuable in both solid-phase and solution-phase peptide synthesis.[2]

-

Pharmaceutical Intermediate: The compound is a key starting material for creating larger, more complex molecules with potential therapeutic applications. Glycine derivatives are common scaffolds in medicinal chemistry, and the protected form allows for precise chemical manipulation at other parts of a target molecule without unintended reactions at the glycine nitrogen.[1][6]

-

Development of Novel Therapeutics: By providing a stable yet removable protecting group, it facilitates the synthesis of novel peptide-based drugs, peptidomimetics, and other bioactive compounds where a glycine moiety is a structural requirement.[2][7]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.

-

Handling: Use in a well-ventilated area to avoid inhalation of dust or vapors. Standard personal protective equipment (PPE), including safety goggles with side-shields and chemical-resistant gloves, should be worn.[3]

-

Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it away from incompatible materials and foodstuff containers.[3]

-

First Aid:

-

Inhalation: Move the individual to fresh air.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.

-

Eye Contact: Rinse eyes with pure water for at least 15 minutes.

-

Ingestion: Rinse the mouth with water. Seek medical attention if symptoms develop.[3]

-

Conclusion

This compound is a foundational reagent for advanced organic synthesis, particularly within the pharmaceutical and biochemical research sectors. Its well-defined synthesis via reductive amination and its role as a protected amino acid building block underscore its importance. While comprehensive data on all its physical properties are not universally published, its chemical utility is clearly established in scientific literature. For researchers engaged in peptide synthesis or the development of complex molecular architectures, this compound offers a reliable and versatile tool for achieving their synthetic goals.

References

-

PrepChem.com. Synthesis of N-(2,4-Dimethoxybenzyl)glycine. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: A combined solid- and solution-phase approach provides convenient access to analogues of the calcium-dependent lipopeptide antibiotic daptomycin. Available at: [Link]

-

PubChem. (n.d.). Glycine ethyl ester. National Center for Biotechnology Information. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of N-[2-(Boc-amino)ethyl]glycine Ethyl Ester in Organic Synthesis. Available at: [Link]

Sources

A Technical Guide to N-(2,4-Dimethoxybenzyl)glycine Ethyl Ester: A Key Intermediate in Advanced Peptide Synthesis

Executive Summary: N-(2,4-Dimethoxybenzyl)glycine ethyl ester is a crucial chemical intermediate primarily utilized in the field of peptide chemistry. Its significance lies in its role as a precursor to N-(2,4-Dimethoxybenzyl)glycine (Dmb-Gly), a specialized amino acid derivative. The dimethoxybenzyl (Dmb) group serves as a temporary, acid-labile backbone protectant for the glycine amide nitrogen. Incorporating the Dmb group into growing peptide chains is a strategic choice to disrupt interchain hydrogen bonding, thereby mitigating the common challenges of peptide aggregation and poor solubility during solid-phase peptide synthesis (SPPS). This guide provides an in-depth analysis of the compound's structure, a detailed, field-proven synthesis protocol, its applications, and essential safety information for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Nomenclature and Identifiers

A clear identification of this compound is fundamental for regulatory compliance, procurement, and scientific communication.

| Identifier | Value |

| Systematic Name | ethyl 2-[(2,4-dimethoxyphenyl)methylamino]acetate[1] |

| Common Name | This compound[2][3][4] |

| Synonyms | ethyl N-(2,4-dimethoxybenzyl)glycinate[2], [(2,4-Dimethoxybenzyl)amino]acetic acid ethyl ester[5] |

| CAS Number | 95218-34-1[2][3][4] |

| Molecular Formula | C₁₃H₁₉NO₄[2][3][4][6] |

| Molecular Weight | 253.29 g/mol [3][4] |

Chemical Structure

The molecular architecture consists of a glycine ethyl ester core where the primary amine is substituted with a 2,4-dimethoxybenzyl group. This structure is the foundation of its function as a protected amino acid precursor.

Caption: Chemical structure of this compound.

Physicochemical Properties

The available data for this compound is limited, which is common for specialized laboratory intermediates. Researchers should assume properties based on similar chemical structures unless experimentally determined.

| Property | Value | Source |

| Physical State | White solid (as reported in synthesis) | [7] |

| Flash Point | 353.8 °C at 760 mmHg | [6] |

| Boiling Point | No data available | [1] |

| Melting Point | No data available | [1] |

| Solubility | Soluble in Dichloroethane, Dioxane, Ethyl Acetate | [7] |

The Role of the 2,4-Dimethoxybenzyl (Dmb) Group in Peptide Science

The primary value of this molecule is as a synthetic precursor to Dmb-protected glycine. The Dmb group is a cornerstone of "difficult peptide" chemistry. During SPPS, as a peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) on the resin support. This leads to inter-chain hydrogen bonding, causing the peptide-resin matrix to collapse. The consequences are poor reagent diffusion, incomplete reactions, low yields, and final products that are difficult to purify.

The Dmb group, attached to the backbone amide nitrogen, acts as a bulky "protecting group" that sterically hinders the formation of these hydrogen bonds.[8] This keeps the peptide chains solvated and accessible, dramatically improving synthesis outcomes.[9] The Dmb group is labile to moderately acidic conditions (e.g., standard TFA cleavage cocktails), ensuring its clean removal from the final peptide product.

Sources

- 1. echemi.com [echemi.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound,(CAS# 95218-34-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. This compound | 95218-34-1 [m.chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Page loading... [wap.guidechem.com]

- 7. rsc.org [rsc.org]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

An In-depth Technical Guide to N-(2,4-Dimethoxybenzyl)glycine ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-(2,4-Dimethoxybenzyl)glycine ethyl ester, bearing the CAS number 95218-34-1, is a pivotal building block in modern synthetic chemistry, particularly in the realm of peptide synthesis. Its strategic utility lies in the introduction of the 2,4-dimethoxybenzyl (Dmb) protecting group onto a glycine residue. This seemingly simple modification has profound implications for the synthesis of complex and "difficult" peptides, which are often prone to aggregation and low yields. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical applications and the mechanistic principles that underpin its effectiveness.

Core Chemical Identity and Physicochemical Properties

This compound is a secondary amino acid ester. The presence of the electron-rich 2,4-dimethoxybenzyl group on the nitrogen atom is the key structural feature that dictates its chemical behavior and utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 95218-34-1 | [1][2][3] |

| Molecular Formula | C₁₃H₁₉NO₄ | [1][2] |

| Molecular Weight | 253.29 g/mol | [1][2] |

| Boiling Point | 353.8°C at 760 mmHg | [1] |

| Density | 1.091 g/cm³ | [1] |

| Appearance | White solid (as reported for its derivatives) | [4] |

| Solubility | Data not explicitly available for the title compound. Generally soluble in common organic solvents like dichloromethane, ethyl acetate, and DMF based on its use in synthesis. |

Synthesis of this compound: A Validated Protocol

The most prevalent and efficient synthesis of this compound is achieved through reductive amination. This method offers high yields and operational simplicity, making it a staple in many synthetic laboratories.

Reductive Amination Workflow

The synthesis involves the reaction of 2,4-dimethoxybenzaldehyde with glycine ethyl ester hydrochloride in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (STAB).

Caption: Reductive amination synthesis workflow.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

-

Reactant Charging: In a round-bottom flask, dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) in dichloroethane (DCE).

-

Base Addition: Add triethylamine (TEA) (3.0 eq) to the solution to neutralize the hydrochloride salt of the glycine ethyl ester.

-

Amine Addition: Add glycine ethyl ester hydrochloride (1.5 eq) to the reaction mixture.

-

Reducing Agent Addition: While stirring vigorously, add sodium triacetoxyborohydride (STAB) (2.0 eq) portion-wise. The use of STAB is critical as it is a mild and selective reducing agent for the in situ formed imine, minimizing side reactions.

-

Reaction Monitoring: Stir the reaction at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | The proton NMR spectrum is a key identifier. Expected signals include those for the aromatic protons of the dimethoxybenzyl group, the singlets for the two methoxy groups, the methylene protons of the benzyl and glycine moieties, and the quartet and triplet for the ethyl ester group. |

| ¹³C NMR | Although not readily available in public databases for this specific compound, the expected spectrum would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbons, and the aliphatic carbons of the ethyl and glycine moieties. |

| FT-IR | The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C=O stretching of the ester, C-O stretching, and aromatic C-H and C=C stretching. |

| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (253.29 g/mol ). Fragmentation patterns would likely involve cleavage of the benzyl group and loss of the ethyl ester functionality. |

The Role in Peptide Synthesis: Overcoming Aggregation

The primary and most impactful application of this compound is as a precursor for introducing the Dmb protecting group onto the backbone of a peptide chain at a glycine residue. This is particularly crucial in Solid-Phase Peptide Synthesis (SPPS) of "difficult sequences."

The Challenge of Peptide Aggregation

During SPPS, growing peptide chains can aggregate through intermolecular hydrogen bonding, leading to the formation of secondary structures like β-sheets. This aggregation can result in:

-

Incomplete coupling reactions

-

Poor deprotection kinetics

-

Low yields of the desired peptide

-

Difficult purification

The Dmb-Glycine Solution: A Mechanistic Insight

The introduction of the bulky 2,4-dimethoxybenzyl group on the nitrogen atom of a glycine residue creates a tertiary amide bond in the peptide backbone.[5][6] This steric hindrance effectively disrupts the regular hydrogen bonding patterns required for the formation of stable secondary structures.[5][6][7]

Caption: Mechanism of Dmb-glycine in preventing aggregation.

The Dmb group is typically introduced as part of a dipeptide, such as Fmoc-Xaa-(Dmb)Gly-OH, where Xaa is the preceding amino acid.[5][7] This approach circumvents the difficult coupling of an amino acid to the sterically hindered secondary amine of the Dmb-glycine residue.[5]

Cleavage of the Dmb Protecting Group

The 2,4-dimethoxybenzyl group is designed to be labile under the final acidic cleavage conditions used in Fmoc-based SPPS, typically with trifluoroacetic acid (TFA).[8] The electron-donating methoxy groups stabilize the resulting benzyl cation, facilitating its cleavage.

Reactivity Profile and Handling

General Reactivity

As a secondary amino ester, this compound exhibits reactivity characteristic of both functional groups. The secondary amine is nucleophilic and can undergo further alkylation or acylation.[9] The ester group is susceptible to hydrolysis under acidic or basic conditions and can undergo aminolysis.[10]

Stability and Storage

The compound is generally stable under standard laboratory conditions. For long-term storage, it is advisable to keep it in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this compound.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a problem-solver in the challenging field of peptide synthesis. Its ability to introduce the aggregation-disrupting Dmb group has enabled the successful synthesis of numerous peptides that were previously inaccessible or obtained in very low yields. As the demand for complex synthetic peptides in therapeutics and research continues to grow, the importance of strategic tools like Dmb-glycine, and by extension its precursor, this compound, will undoubtedly increase. Future research may focus on developing even more efficient methods for its synthesis and exploring the application of the Dmb group in other areas of organic synthesis where control over intermolecular interactions is paramount.

References

-

AAPPTec. (2019). Hmb and Dmb Protected Derivatives. Retrieved from [Link]

- Cardona, V., Eberle, I., et al. (2008). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. International Journal of Peptide Research and Therapeutics, 14, 285–292.

- Royal Society of Chemistry. (2014). Supporting Information for: A combined solid- and solution-phase approach provides convenient access to analogues of the calcium.

-

PrepChem. Synthesis of N-(2,4-Dimethoxybenzyl)glycine. Retrieved from [Link]

- Watson, D. J., et al. (2001). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. Tetrahedron Letters, 42(10), 1827-1830.

-

Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

- NCERT. Amines. Retrieved from a relevant NCERT chemistry textbook.

-

Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]

-

PubChem. Glycine ethyl ester. Retrieved from [Link]

- NIST. Glycine, ethyl ester.

- ACS Publications. (1971). 2,4-Dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. The Journal of Organic Chemistry.

-

Cheméo. Chemical Properties of Glycine, ethyl ester (CAS 459-73-4). Retrieved from [Link]

-

LookChem. CAS No.95218-34-1,this compound Suppliers. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 95218-34-1 [m.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. ncert.nic.in [ncert.nic.in]

- 10. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

Physical and chemical properties of N-(2,4-Dimethoxybenzyl)glycine ethyl ester.

An In-depth Technical Guide to N-(2,4-Dimethoxybenzyl)glycine ethyl ester

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal chemical intermediate, primarily recognized for its role as a versatile building block in synthetic organic chemistry. Its unique molecular architecture, featuring a secondary amine, an ethyl ester, and an acid-labile 2,4-dimethoxybenzyl (Dmb) protecting group, makes it particularly valuable in the fields of peptide synthesis and drug development. The Dmb group offers specific advantages, such as enhancing the solubility and stability of growing peptide chains. This guide provides a comprehensive overview of the core physical and chemical properties, synthesis, spectral characterization, applications, and safety protocols associated with this compound, offering researchers and drug development professionals a consolidated resource.

Core Physicochemical Properties

This compound is a derivative of the amino acid glycine, where the amino group is protected by a 2,4-dimethoxybenzyl group. This substitution significantly influences its physical and chemical behavior. The compound is typically supplied as a white solid.[1] A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 95218-34-1 | [2] |

| Molecular Formula | C₁₃H₁₉NO₄ | [2] |

| Molecular Weight | 253.29 g/mol | [2] |

| Physical State | White Solid | [1] |

| Melting Point | No data available | [3] |

| Boiling Point | No data available | [3] |

| ACD/LogP | 2.00 | [4] |

Chemical Structure and Reactivity Profile

The reactivity of this compound is dictated by its three primary functional groups: the secondary amine, the ethyl ester, and the 2,4-dimethoxybenzyl (Dmb) group.

Caption: Experimental workflow for the synthesis of the target compound.

Experimental Protocol: Reductive Amination

[1]This protocol is based on a reported synthesis which achieved a quantitative yield. [1]

-

Reaction Setup: Dissolve 2,4-dimethoxybenzaldehyde (3.0 g, 18.0 mmol) in dichloroethane (100 ml) in a suitable reaction flask.

-

Addition of Base: Add triethylamine (NEt₃) (7.5 ml, 54.0 mmol) to the solution.

-

Addition of Amine: Add glycine ethyl ester hydrochloride (3.77 g, 27.0 mmol) to the reaction mixture.

-

Addition of Reducing Agent: While stirring vigorously, add sodium triacetoxyborohydride (NaB(OAc)₃H) (7.66 g, 36.2 mmol).

-

Reaction: Allow the reaction to stir at room temperature for 17 hours. Progress can be monitored by thin-layer chromatography (TLC). [1]6. Workup - Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 ml).

-

Workup - Extraction: Extract the aqueous mixture with dichloromethane (CH₂Cl₂) (3 x 40 ml).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of ethyl acetate and dichloromethane (4:1) to yield the product as a white solid. [1]

Spectral Data and Characterization

Structural confirmation of this compound is typically achieved using a combination of spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides distinct signals that correspond to the different types of protons in the molecule. A reported spectrum in CDCl₃ showed the following key peaks:

-

Aromatic Protons: A multiplet around δ 6.40-6.44 ppm (2H) and a doublet at δ 7.11 ppm (1H, J = 7.7 Hz). [1] * Ethyl Ester Protons: A quartet around δ 4.11-4.22 ppm (2H, -OCH₂CH₃) and a multiplet around δ 1.22-1.30 ppm (3H, -OCH₂CH₃). [1] * Methoxy Protons: Two singlets at δ 3.78 ppm (3H) and δ 3.80 ppm (3H), corresponding to the two -OCH₃ groups. [1] * Methylene Protons: A singlet at δ 3.73 ppm (2H, benzylic -CH₂-) and a singlet at δ 3.36 ppm (2H, glycine -CH₂-). [1]* ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals would include those for the ester carbonyl carbon (~172 ppm), aromatic carbons (100-160 ppm), the ethyl ester carbons (~61 and 14 ppm), the methoxy carbons (~55 ppm), and the two methylene carbons. [1]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The analysis would show a molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₉NO₄).

-

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands, including a strong C=O stretching vibration for the ester group (around 1730-1750 cm⁻¹), C-O stretching bands, and N-H stretching for the secondary amine (around 3300-3500 cm⁻¹).

Applications in Research and Drug Development

The primary application of this compound is as a specialized building block in the synthesis of peptides and peptidomimetics.

-

Peptide Synthesis: Its derivative, Fmoc-N-(Dmb)Gly-OH, is a key reagent in solid-phase peptide synthesis. [5]The Dmb group offers significant advantages over other protecting groups by enhancing the stability and solubility of the growing peptide chain, which helps to prevent aggregation, particularly in difficult sequences. This leads to improved coupling efficiency and higher yields of the final peptide product. [5]* Drug Development: The compound serves as a foundational component in the design of novel drug candidates. By incorporating this modified glycine unit, medicinal chemists can create peptide mimetics and other biologically active molecules with potentially improved pharmacokinetic profiles or enhanced therapeutic effects. [6][5]* Bioconjugation: This chemical is also utilized in bioconjugation processes, which involve attaching biomolecules to drugs or imaging agents to improve their targeting and efficacy. [5]

Safety, Handling, and Storage

According to available Safety Data Sheets (SDS), this compound requires careful handling to minimize risk. [3][7]

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat. [3][7]If ventilation is inadequate or exposure limits may be exceeded, a full-face respirator should be used. [3]* Handling: Handle in a well-ventilated area to avoid the formation of dust and aerosols. [3]Avoid contact with skin, eyes, and clothing. [7]Wash hands thoroughly after handling. [8]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [3]Keep away from incompatible materials such as strong oxidizing agents. [8]* First Aid Measures:

-

In case of skin contact: Immediately wash off with soap and plenty of water and consult a doctor. [7] * In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor. [7] * If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. [7] * If ingested: Rinse mouth with water. Do not induce vomiting. Call a doctor immediately. [7] At present, detailed toxicological, ecological, and reactivity data are largely unavailable. [3]Therefore, the compound should be handled with the standard precautions applied to new or uncharacterized chemicals.

-

Conclusion

This compound is a high-value synthetic intermediate with well-defined physicochemical properties and a clear role in advanced chemical synthesis. Its strategic importance in peptide chemistry and drug discovery is centered on the utility of the 2,4-dimethoxybenzyl protecting group, which provides tangible benefits in the synthesis of complex biomolecules. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage this compound in their scientific endeavors.

References

- This compound SDS, 95218-34-1 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/N-(2,4-Dimethoxybenzyl)glycine-ethyl-ester-cas-95218-34-1.html]

- This compound | 95218-34-1. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB71457165_EN.htm]

- This compound - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas=95218-34-1]

- CAS No.95218-34-1,this compound Suppliers. LookChem. [URL: https://www.lookchem.com/cas-952/95218-34-1.html]

- MSDS - Safety Data Sheet.

- Safety Data Sheet.

- Synthesis of N-(2,4-Dimethoxybenzyl)glycine. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-n-2-4-dimethoxybenzyl-glycine]

- Supporting Information for: A combined solid- and solution-phase approach provides convenient access to analogues of the calcium. The Royal Society of Chemistry. [URL: https://www.rsc.

- Glycine ethyl ester | C4H9NO2 | CID 12176. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Glycine-ethyl-ester]

- Chemical Properties of Glycine, ethyl ester (CAS 459-73-4). Cheméo. [URL: https://www.chemeo.com/cid/44-123-3/Glycine-ethyl-ester]

- Fmoc-N-(2,4-dimethoxybenzyl)-glycine. Chem-Impex. [URL: https://www.chemimpex.com/products/07718]

- A convenient route to N-[2-(Fmoc)aminoethyl]glycine esters and PNA oligomerization using a Bis-N-Boc nucleobase protecting group strategy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18412392/]

- Organic Syntheses Procedure.

- N,N-Dimethylglycine ethyl ester 98 33229-89-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/284394]

- Glycine, N-methyl-N-methoxycarbonyl-, ethyl ester | C7H13NO4 | CID 61233743. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/61233743]

- This compound 95218-34-1 1kg, 25kg China. Guidechem. [URL: https://www.guidechem.com/product/95218-34-1.html]

- Exploring the Applications of N-[2-(Boc-amino)ethyl]glycine Ethyl Ester in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/exploring-the-applications-of-n-2-boc-amino-ethyl-glycine-ethyl-ester-in-organic-synthesis-26155919.html]

- Table of Contents. The Royal Society of Chemistry. [URL: https://www.rsc.

- This compound,(CAS# 95218-34-1). Sinfoo Biotech. [URL: https://www.sinfoobiotech.com/pro/N-(2,4-Dimethoxybenzyl)glycine-ethyl-ester-95218-34-1.html]

- US2793204A - Process for the synthesis of peptides. Google Patents. [URL: https://patents.google.

- Glycine ethyl ester hydrochloride(623-33-6) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_623-33-6_1HNMR.htm]

- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4020479/]

- (PDF) A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy. ResearchGate. [URL: https://www.researchgate.

- glycine ethyl ester hydrochloride. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0290]

- Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [URL: https://www.youtube.

- Optimization of synthetic route to PNA-T-OH monomers. DergiPark. [URL: https://dergipark.org.tr/en/download/article-file/429402]

- synthesis and preliminary molecular docking studies of novel ethyl-glycinate amide derivatives. Granthaalayah Publications and Printers. [URL: https://granthaalayah.com/Articles/Vol8Iss9/02_IJRG20_A09_226.pdf]

Sources

N-(2,4-Dimethoxybenzyl)glycine ethyl ester molecular weight and exact mass.

An In-Depth Technical Guide to N-(2,4-Dimethoxybenzyl)glycine Ethyl Ester

This technical guide provides a comprehensive overview of this compound, a critical building block in modern peptide synthesis and drug development. Intended for researchers, chemists, and pharmaceutical scientists, this document delves into the compound's core physicochemical properties, provides a field-proven synthesis protocol, and outlines robust analytical methods for its characterization. The causality behind experimental choices is explained to provide actionable insights for laboratory application.

Compound Identification and Physicochemical Properties

This compound, identified by CAS Number 95218-34-1, is an N-protected amino acid ester.[1][2][3] The 2,4-dimethoxybenzyl (Dmb) group serves as a crucial protecting moiety for the glycine nitrogen. This protection is particularly valuable in solid-phase peptide synthesis (SPPS) for mitigating the aggregation of growing peptide chains, a common challenge with glycine-rich sequences.[4][5] The Dmb group disrupts the intermolecular hydrogen bonding that leads to poor solubility and difficult synthesis.[4]

A precise understanding of its molecular weight and exact mass is fundamental for both stoichiometric calculations in synthesis and for unambiguous identification via mass spectrometry. The molecular weight (MW) is the weighted average of the masses of its constituent atoms in their natural isotopic abundances, while the exact mass is the calculated mass of the molecule using the most abundant isotope of each element. The exact mass is paramount for high-resolution mass spectrometry (HRMS) analysis, which is essential for structure confirmation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | [3] |

| Synonyms | Ethyl 2-(2,4-dimethoxybenzylamino)acetate | [2][6] |

| CAS Number | 95218-34-1 | [1][2][3] |

| Molecular Formula | C13H19NO4 | [1][2][3] |

| Molecular Weight | 253.29 g/mol | [1][2][3] |

| Exact Mass | 253.13141 Da | Calculated |

| Flash Point | 353.8 °C at 760 mmHg |[7] |

Synthesis via Reductive Amination: A Validated Protocol

The most efficient and widely adopted method for synthesizing this compound is through direct reductive amination. This strategy involves the reaction of 2,4-dimethoxybenzaldehyde with glycine ethyl ester.

Principle of the Method : The reaction proceeds via the formation of a Schiff base intermediate between the aldehyde and the primary amine of the glycine ester. This intermediate is then selectively reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation.[8] Its mild nature prevents the unwanted reduction of the starting aldehyde and offers high selectivity for the iminium ion formed from the Schiff base, ensuring a clean reaction with high yields.[8] Dichloroethane is an effective solvent for this reaction.[8]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol [8]

-

Vessel Preparation : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,4-dimethoxybenzaldehyde (1.0 eq, 18.0 mmol, 3.0 g).

-

Solvent and Base : Dissolve the aldehyde in dichloroethane (100 mL). Add triethylamine (NEt₃) (3.0 eq, 54.0 mmol, 7.5 mL) to the solution. The triethylamine acts as a base to neutralize the hydrochloride salt of the glycine ester.

-

Amine Addition : Add glycine ethyl ester hydrochloride (1.5 eq, 27.0 mmol, 3.77 g) to the stirring mixture.

-

Reducing Agent : While stirring vigorously, add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq, 36.2 mmol, 7.66 g) portion-wise to control any initial exotherm.

-

Reaction : Allow the reaction to stir at room temperature for 17 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. This in-process check is a critical self-validating step.

-

Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL).

-

Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (CH₂Cl₂) (3 x 40 mL).

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude material via flash column chromatography on silica gel (eluent: 4:1 Ethyl Acetate/CH₂Cl₂) to obtain the final product as a white solid. The yield is typically quantitative.[8]

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is essential. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the primary methods for this validation.

High-Performance Liquid Chromatography (HPLC)

Principle : Reverse-phase HPLC separates compounds based on their hydrophobicity. The non-polar dimethoxybenzyl group allows for strong retention on a C18 stationary phase, while a polar mobile phase elutes the compound. Purity is determined by integrating the area of the product peak relative to any impurity peaks.

Caption: General workflow for HPLC analysis of the target compound.

Suggested HPLC Method

-

Column : C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient : 10% to 90% B over 15 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 280 nm (due to the strong absorbance of the dimethoxybenzyl chromophore).

-

Injection Volume : 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle : ¹H NMR spectroscopy provides detailed information about the chemical structure by probing the magnetic environments of the hydrogen atoms. The chemical shift, integration, and multiplicity of each signal can be used to confirm the presence of all key functional groups in the molecule.

Expected ¹H NMR Signals (in CDCl₃, 300 MHz) [8]

-

Aromatic Protons : A multiplet between δ 7.11-6.40 ppm (3H), corresponding to the protons on the dimethoxy-substituted benzene ring.

-

Ethyl Ester (CH₂) : A quartet around δ 4.17 ppm (2H), due to coupling with the adjacent methyl group.

-

Methoxy Groups (OCH₃) : Two distinct singlets around δ 3.80 and 3.78 ppm (6H total).

-

Benzyl CH₂ : A singlet around δ 3.73 ppm (2H).

-

Glycine α-CH₂ : A singlet around δ 3.36 ppm (2H).

-

Ethyl Ester (CH₃) : A triplet around δ 1.26 ppm (3H), due to coupling with the adjacent methylene group.

The presence of all these signals with the correct integration and multiplicity provides authoritative confirmation of the molecular structure.

References

-

This compound CAS#: 95218-34-1. ChemWhat. [Link]

-

(Dmb)-Gly | CAS#:20839-79-6. Chemsrc. [Link]

-

CAS No.95218-34-1,this compound Suppliers. LookChem. [Link]

-

Synthesis of N-(2,4-Dimethoxybenzyl)glycine. PrepChem.com. [Link]

-

Supporting Information for: A combined solid- and solution-phase approach provides convenient access to analogues of the calcium. The Royal Society of Chemistry. [Link]

-

Fmoc-(Dmb)Gly-OH [166881-42-1]. Aapptec Peptides. [Link]

Sources

An In-Depth Technical Guide to the 2,4-Dimethoxybenzyl (Dmb) Group in Peptide Chemistry

Executive Summary

In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of higher purity, greater yields, and the successful assembly of complex sequences is perpetual. "Difficult sequences," characterized by their propensity for on-resin aggregation or notorious side reactions, present significant hurdles. This guide provides a deep technical dive into the 2,4-dimethoxybenzyl (Dmb) group, a backbone amide protecting group that has become an indispensable tool for overcoming these challenges. We will explore the chemical principles behind its efficacy, its dual mechanisms of action in preventing both peptide aggregation and aspartimide formation, and provide field-proven protocols for its successful implementation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic strategies to access complex peptide targets.

The Challenge: "Difficult Sequences" in Solid-Phase Peptide Synthesis

The elegance of Fmoc-based SPPS lies in its iterative cycle of coupling and deprotection on a solid support.[1] However, this process can be hampered when the growing peptide chain, still tethered to the resin, begins to fold and interact with itself. This phenomenon, known as on-resin aggregation, is particularly prevalent in hydrophobic sequences or those prone to forming stable secondary structures like β-sheets.[2][3][4]

Aggregation physically obstructs reactive sites, leading to:

-

Incomplete Couplings: The incoming activated amino acid cannot access the N-terminal amine of the growing chain.

-

Failed Deprotections: The basic deprotection reagent (typically piperidine) cannot reach the N-terminal Fmoc group.

The result is a crude product contaminated with deletion sequences that are often difficult, if not impossible, to separate from the target peptide.

A second, equally pernicious challenge arises from specific amino acid motifs. The Asp-Gly sequence is notorious for undergoing a base-catalyzed side reaction during Fmoc deprotection, leading to the formation of a cyclic aspartimide intermediate.[5][6][7] This intermediate can subsequently lead to a mixture of unwanted by-products, including racemized peptides and β-aspartyl peptides, which are often co-elute with the desired product.[8]

The 2,4-Dimethoxybenzyl (Dmb) Group: A Molecular Crowbar

The Dmb group is a reversible backbone amide protecting group. Unlike side-chain protecting groups that mask reactive functionalities on amino acid residues, the Dmb group is installed on the nitrogen atom of the peptide backbone itself.[9] This temporary conversion of a secondary amide to a tertiary amide is the cornerstone of its utility.

The Dmb group is classified as an acid-labile protecting group, making it perfectly compatible with the standard Fmoc/tBu synthesis strategy. It remains stable throughout the iterative, base-mediated Fmoc-deprotection cycles and is cleanly removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[6][10]

Caption: Chemical structure of a Dmb-dipeptide building block.

Mechanism of Action I: Overcoming On-Resin Aggregation

The primary driver of peptide aggregation is the formation of intermolecular hydrogen bonds between the backbone amides of different peptide chains. This creates a network of interactions that leads to the formation of insoluble, β-sheet-like structures.

The Dmb group prevents this by introducing a bulky substituent directly onto the amide nitrogen. This has two critical effects:

-

Elimination of the Hydrogen Bond Donor: The N-H proton, which is essential for hydrogen bonding, is replaced by the Dmb group.

-

Steric Hindrance: The bulky benzyl group physically disrupts the close packing required for β-sheet formation, forcing the peptide chains apart and maintaining their solvation.[11]

By strategically placing a Dmb-protected residue approximately every six amino acids, one can effectively disrupt the formation of these aggregates, keeping the growing peptide chain fully solvated and accessible for subsequent chemical steps.[9]

Caption: Dmb prevents aggregation by disrupting H-bonds.

Mechanism of Action II: Preventing Aspartimide Formation

The formation of aspartimide is a base-catalyzed intramolecular cyclization. During the piperidine treatment for Fmoc removal, the backbone amide proton C-terminal to the aspartic acid residue can be deprotonated. The resulting amide anion then acts as a nucleophile, attacking the side-chain ester of the Asp residue (e.g., OtBu) to form a five-membered succinimide ring.[5][7] This side reaction is particularly rapid when the C-terminal residue is glycine, due to the lack of steric hindrance.[7]

The Dmb group offers a complete solution to this problem. By placing the Dmb group on the nitrogen of the glycine residue in an Asp-Gly sequence, the nucleophilic proton is absent.[6][12] This completely prevents the initial deprotonation step required for the cyclization, thereby eliminating aspartimide formation and its subsequent side products.[12]

Caption: Dmb blocks the initial deprotonation step.

Practical Application & Strategy

The Dipeptide Strategy

While one could theoretically use an Fmoc-(Dmb)Gly-OH monomer, coupling the subsequent amino acid onto the sterically hindered Dmb-protected secondary amine is challenging and often inefficient.[7][9] To circumvent this, the standard and most effective approach is to use pre-formed Fmoc-Xaa-(Dmb)Gly-OH dipeptides .[13][14] These building blocks are readily available and can be coupled using standard activation methods, introducing two residues and the crucial Dmb protection in a single, efficient step.[10]

Impact on Synthesis Outcomes

The use of Dmb-protected dipeptides has a dramatic and measurable impact on the synthesis of difficult sequences. It leads to higher quality crude products that require less intensive purification, ultimately improving overall yields and process efficiency.

| Challenge Addressed | Sequence Example | Outcome without Dmb | Outcome with Dmb Dipeptide | Source |

| Severe Aggregation | 61-residue C-terminal of human nucleolin | 5% HPLC Yield | 26% HPLC Yield | [8] |

| Aspartimide Formation | Asp-Gly containing peptide | 45% Crude Purity | 91% Crude Purity | [8] |

Experimental Protocol: Incorporation of Fmoc-Ala-(Dmb)Gly-OH in SPPS

This protocol outlines a self-validating workflow for incorporating an Fmoc-Ala-(Dmb)Gly-OH dipeptide into a peptide sequence being assembled on a Rink Amide resin using manual SPPS.

Materials:

-

Peptidyl-resin (post-Fmoc deprotection of the previous amino acid)

-

Fmoc-Ala-(Dmb)Gly-OH

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine, 20% (v/v) in DMF

-

Kaiser Test Kit (Ninhydrin, Phenol, KCN in Pyridine)

Workflow Diagram:

Caption: Workflow for Dmb-dipeptide incorporation.

Step-by-Step Methodology:

-

Resin Preparation:

-

Start with the peptidyl-resin in a reaction vessel after the successful Fmoc deprotection of the previous amino acid. The resin should give a positive Kaiser test (yellow beads), confirming the presence of a free primary amine.

-

Wash the resin thoroughly with DMF (3 x 10 mL/g resin) to remove residual piperidine.

-

-

Dipeptide Activation:

-

In a separate vial, dissolve Fmoc-Ala-(Dmb)Gly-OH (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the solution. The solution will typically change color.

-

Allow the activation to proceed for 2-5 minutes at room temperature. Causality: This pre-activation step forms the highly reactive aminium/uronium active ester, which is necessary to overcome the moderate steric hindrance of the coupling and drive the reaction to completion.

-

-

Coupling Reaction:

-

Drain the DMF from the washed resin and immediately add the activated dipeptide solution.

-

Agitate the reaction vessel at room temperature for 1-2 hours.

-

-

Validation & Washing:

-

After the coupling time, drain the reaction solution.

-

Take a small sample of resin beads (approx. 1-2 mg) and perform a Kaiser test.

-

Self-Validation: A negative Kaiser test (beads remain blue/purple) indicates the reaction is complete. A positive test (yellow beads) indicates incomplete coupling. If the test is positive, repeat the coupling step with a freshly prepared activated dipeptide solution.

-

Once the coupling is complete, wash the resin thoroughly (3x DMF, 3x DCM) to remove all excess reagents and by-products.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes to remove the Fmoc group from the newly added dipeptide.

-

Drain the solution and wash the resin with DMF (3x) to prepare for the next coupling cycle.

-

Cleavage and Deprotection of the Dmb Group

The Dmb group is engineered for its lability to strong acid. During the final cleavage step, typically using a cocktail of 95% TFA with scavengers, the amide nitrogen is protonated. This is followed by the cleavage of the benzyl-nitrogen bond, which is facilitated by the electron-donating methoxy groups on the aromatic ring. These groups stabilize the resulting 2,4-dimethoxybenzyl carbocation, making the cleavage efficient and clean.[15]

Caption: Acid-catalyzed removal of the Dmb group.

Important Consideration: The liberated Dmb cation is a powerful alkylating agent. If the peptide sequence contains sensitive residues like Tryptophan (Trp), this cation can cause unwanted side-chain modification. Therefore, it is crucial to include appropriate scavengers in the cleavage cocktail, such as triisopropylsilane (TIPS) and water, to trap the carbocation.[10][16] For sequences containing Trp, the use of Trp(Boc) side-chain protection is strongly recommended.[10]

Conclusion

The 2,4-dimethoxybenzyl group is more than a simple protecting group; it is a strategic tool that fundamentally alters the behavior of a growing peptide chain on a solid support. By temporarily masking a backbone amide, it effectively mitigates the two of the most significant challenges in modern peptide synthesis: on-resin aggregation and aspartimide formation. Its compatibility with standard Fmoc chemistry and the straightforward implementation via dipeptide building blocks have cemented its role as an essential component in the synthetic chemist's toolbox. The judicious application of the Dmb group enables the routine synthesis of long, complex, and previously inaccessible peptide sequences, pushing the boundaries of what is achievable in peptide research and therapeutic development.

References

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Wiley Online Library. Retrieved January 21, 2026, from [Link]

-

Módis, L., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science, 25(10), e3203. [Link]

-

ASPARTIMIDE FORMATION. (n.d.). Iris Biotech GmbH. Retrieved January 21, 2026, from [Link]

-

Kong, M., et al. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]

-

Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. (2023, February 6). Peptide Synthesis Blog. [Link]

-

Packman, L. C. (2007). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. Request PDF. [Link]

-

Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

-

NEW FMOC-AA-(DMB)GLY DIPEPTIDES. (2012, December). AAPPTec Peptides. [Link]

-

DL_Chemist. (2025, May 25). Comment on 'Anyone have an idea about the mechanism for the cleavage of this linker?'. Reddit. [Link]

-

Comparison of Peptide Synthesis Methods and Techniques. (2024, January 16). Biopharma PEG. [Link]

- Giraud, M., et al. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.

-

Rabanal, F., et al. (2007). Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. Amino Acids, 33(3), 531-536. [Link]

-

Kumar, A., et al. (2015). Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. Organic & Biomolecular Chemistry, 13(6), 1547-1550. [Link]

-

Zahariev, S., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. International Journal of Peptides, 2013, 874156. [Link]

-

Giralt, E., et al. (2007). Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. Request PDF. [Link]

-

Al-Harrasi, A., et al. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen, 11(5), e202200030. [Link]

-

Bofill, J. M., et al. (2015). 2-Methoxy-4-methylsulfinylbenzyl: a backbone amide safety-catch protecting group for the synthesis and purification of difficult peptide sequences. Angewandte Chemie International Edition, 54(1), 272-276. [Link]

-

Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving. YouTube. [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. media.iris-biotech.de [media.iris-biotech.de]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 12. biotage.com [biotage.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. peptide.com [peptide.com]

- 15. reddit.com [reddit.com]

- 16. youtube.com [youtube.com]

The 2,4-Dimethoxybenzyl (Dmb) Group: A Technical Guide to Amide Backbone Protection in Peptide Synthesis

Introduction: The Challenge of "Difficult Sequences" in Peptide Synthesis

In the field of peptide and protein synthesis, particularly through Solid-Phase Peptide Synthesis (SPPS), researchers frequently encounter "difficult sequences." These are peptide chains that, during their assembly on a solid support, exhibit poor solvation, leading to intra- and intermolecular aggregation.[1][2] This aggregation, primarily driven by the formation of secondary structures like β-sheets through backbone amide hydrogen bonding, can result in incomplete acylation and deprotection steps.[2][3] The consequences are significant: decreased yields, challenging purifications, and in some cases, total synthesis failure.[3][4]

Furthermore, specific amino acid pairings, notably the Asp-Gly sequence, are prone to a deleterious side reaction forming a stable aspartimide intermediate.[1][5] This not only results in a hard-to-separate impurity but can also lead to racemization and the formation of β-aspartyl peptides.[1][5] To overcome these twin challenges of aggregation and aspartimide formation, the strategic, temporary modification of the peptide backbone has emerged as a powerful solution.[1][2] This guide provides an in-depth technical overview of one of the most effective tools for this purpose: the 2,4-dimethoxybenzyl (Dmb) protecting group.

The Dmb Protecting Group: Core Principles and Advantages

The 2,4-dimethoxybenzyl (Dmb) group is an acid-labile protecting group used for the reversible alkylation of the backbone amide nitrogen.[6] By converting a secondary amide to a tertiary amide, the Dmb group physically blocks the hydrogen bond donor capability of the amide proton, thereby disrupting the formation of the hydrogen-bonded networks that lead to aggregation.[1][2][5] This steric hindrance dramatically increases the solubility and solvation of the growing peptide chain on the resin, facilitating more efficient and complete coupling and deprotection cycles.[1][7]

The primary advantages of employing the Dmb group include:

-

Prevention of Aggregation : By disrupting secondary structure formation, Dmb protection is instrumental in the successful synthesis of hydrophobic and aggregation-prone peptides, such as amyloid-β fragments.[1][5]

-

Suppression of Aspartimide Formation : When placed on the nitrogen of the amino acid following an aspartic acid residue (e.g., in an Asp-Gly sequence), the Dmb group sterically hinders the cyclization reaction required for aspartimide formation.[3][5][8]

-

Improved Yields and Purity : The enhanced solvation and prevention of side reactions lead to higher yields of the crude peptide and a cleaner product profile, simplifying subsequent purification.[5][9]

-

Compatibility with Fmoc Chemistry : The Dmb group is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal but is readily cleaved under the final acidic conditions used for resin cleavage and side-chain deprotection.[8][10]

Chemical Mechanism and Strategic Application

Mechanism of Protection and Deprotection

The Dmb group's utility is rooted in its electronic properties. The two methoxy groups on the benzyl ring are electron-donating, which destabilizes the C-N bond under acidic conditions and stabilizes the resulting carbocation upon cleavage.

Protection (Installation): Direct acylation of a Dmb-protected secondary amine is sterically hindered.[3][5] Therefore, the most common and efficient strategy is to incorporate the Dmb group as part of a pre-formed dipeptide building block, typically Fmoc-Xaa-(Dmb)Gly-OH.[3][9][11] This approach bypasses the difficult coupling step onto the Dmb-protected nitrogen. These dipeptides are synthesized in solution via methods like reductive amination of a primary amino acid with 2,4-dimethoxybenzaldehyde, followed by Fmoc protection.[4][10]

Deprotection (Cleavage): The Dmb group is cleaved under strong acidic conditions, typically using a standard trifluoroacetic acid (TFA) "cocktail".[8][12] The mechanism is initiated by protonation of one of the electron-rich methoxy groups. This facilitates the cleavage of the C-N bond, releasing the unprotected peptide and forming a resonance-stabilized 2,4-dimethoxybenzyl cation.[13]

Caption: Mechanism of acid-catalyzed Dmb group cleavage.

This liberated Dmb cation is a potent electrophile and can cause side reactions, particularly the alkylation of sensitive residues like tryptophan and methionine.[3][13][14] Therefore, the use of scavengers in the cleavage cocktail is mandatory.

The Critical Role of Scavengers

Scavengers are nucleophilic agents added to the cleavage cocktail to trap reactive electrophiles. For Dmb cleavage, common and effective scavengers include:

| Scavenger | Concentration (v/v) | Purpose |

| Triisopropylsilane (TIS) | 2.5 - 5% | Highly effective at reducing and trapping carbocations.[12][13] |

| Water | 2.5 - 5% | Acts as a scavenger and aids in the cleavage of other protecting groups.[12][13] |

| 1,2-Ethanedithiol (EDT) | 2.5% | Useful for scavenging and preventing the re-oxidation of cysteine residues.[13] |

A standard cleavage cocktail for a peptide synthesized with Dmb protection would be TFA/TIS/H₂O (95:2.5:2.5) .[12]

Experimental Protocols and Best Practices

Protocol 1: Incorporation of a Dmb-Dipeptide in Fmoc SPPS

This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-(Dmb)Gly-OH dipeptide into a growing peptide chain on a resin support.

-

Resin Preparation : Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour.[15]

-

Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group of the preceding amino acid. Wash the resin thoroughly with DMF (5-6 times).[15][16]

-

Activation of Dmb-Dipeptide : In a separate vessel, dissolve 3 equivalents of the Fmoc-Xaa-(Dmb)Gly-OH dipeptide, 3 equivalents of an activating agent (e.g., HATU), and 6 equivalents of a base (e.g., DIPEA) in DMF. Allow to pre-activate for 2-5 minutes.

-

Coupling : Add the activated dipeptide solution to the deprotected resin. Agitate at room temperature for 2-4 hours. The use of Dmb dipeptides is compatible with standard coupling methods.[3][14]

-

Monitoring : Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative test indicates a complete reaction.

-

Washing : After complete coupling, wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times) to prepare for the next cycle.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final step to cleave the peptide from the resin and remove all acid-labile protecting groups, including Dmb.

-

Resin Preparation : Wash the final peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail Preparation : Prepare a fresh cleavage cocktail. For a standard peptide, use TFA/TIS/H₂O (95:2.5:2.5, v/v) .[12] Caution : TFA is highly corrosive; handle in a fume hood with appropriate personal protective equipment.

-

Cleavage Reaction : Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.[12]

-

Peptide Precipitation : Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 9 times the volume of the filtrate). A white precipitate of the crude peptide should form.[12][17]

-

Isolation and Washing : Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.[17]

-

Drying : Dry the final peptide pellet under vacuum to obtain the crude product, which can then be analyzed and purified by RP-HPLC.

Caption: SPPS workflow incorporating a Dmb-dipeptide.

Strategic Guidelines for Using Dmb Protection

To maximize the benefits of Dmb protection, consider the following field-proven insights:

-

Optimal Spacing : For long or difficult sequences, it is recommended to insert a Dmb-protected residue (or another structure-breaking element like a pseudoproline) approximately every 5-6 residues.[3][8]

-

Placement : If possible, insert the Dmb-dipeptide just before a known hydrophobic or aggregation-prone region.[5][8]

-

Proline Proximity : Maintain a minimum separation of at least two amino acids between a Dmb-protected residue and a proline, which is itself a helix-breaker.[3][8]

-

Tryptophan-Containing Peptides : When synthesizing peptides containing tryptophan, the use of Boc protection for the indole side chain (Fmoc-Trp(Boc)-OH) is strongly recommended to prevent alkylation by the Dmb cation during cleavage.[3][14]

Conclusion

The 2,4-dimethoxybenzyl (Dmb) protecting group is a validated and powerful tool in the arsenal of the peptide chemist. By temporarily and reversibly masking a backbone amide bond, it effectively mitigates the primary challenges of peptide aggregation and aspartimide formation that often plague solid-phase synthesis. Its strategic incorporation, primarily through dipeptide building blocks, leads to cleaner crude products, higher yields, and enables the synthesis of peptides that would otherwise be inaccessible. Understanding the principles of its application, the mechanism of its cleavage, and the critical role of scavengers is essential for leveraging its full potential in the development of complex peptide-based therapeutics and research tools.

References

-

Vertex AI Search Result[18]

- Benchchem. (n.d.). Technical Support Center: Purification of Compounds Containing the 2,4-Dimethoxybenzyl (DMB) Group.

-

Quibell, M., & Johnson, T. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Amino Acids, 48(4), 933-943. Retrieved from [Link]

-

ResearchGate. (n.d.). Various synthetic approaches for preparing Dmb‐protected dipeptides. Retrieved from [Link]

-

The Francis Crick Institute. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Hmb and Dmb Dipeptides. Retrieved from [Link]

-

AAPPTec. (2019). Hmb and Dmb Protected Derivatives. Retrieved from [Link]

-

ResearchGate. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Retrieved from [Link]

-

YouTube. (2026). Enhance Peptide Manufacturing Using Backbone N Protecting Groups. Retrieved from [Link]

-

PubMed Central. (n.d.). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. Retrieved from [Link]

-

AAPPTec. (n.d.). Fmoc-(Fmoc-Hmb)amino acids and Dmb amino acids. Retrieved from [Link]

- Benchchem. (n.d.). Technical Support Center: Optimization of TFA Concentration for 2,4-DMB Removal.

-

PubMed Central. (2014). Automated synthesis of backbone protected peptides. Retrieved from [Link]

- Benchchem. (n.d.). Protocol for 2,4-Dimethoxybenzyl (DMB) Protection of Primary Amines.

-

ResearchGate. (n.d.). A Reversible Protecting Group for the Amide Bond in Peptides. Use in the Synthesis of 'Difficult Sequences'. Retrieved from [Link]'

-

Periodica Polytechnica Chemical Engineering. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Retrieved from [Link]

- Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. (n.d.). 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection.

-

Peptideweb.com. (n.d.). Synthesis protocols. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

ACS Omega. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of 2,4-Dimethoxybenzyl (DMB) Ethers using 2,3.

- Merck Millipore. (n.d.). New products for peptide synthesis Novabiochem.

-

HETEROCYCLES. (2012). DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). Retrieved from [Link]

-

ResearchGate. (n.d.). 2‐Methoxy‐4‐methylsulfinylbenzyl: A Backbone Amide Safety‐Catch Protecting Group for the Synthesis and Purification of Difficult Peptide Sequences. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A reversible protecting group for the amide bond in peptides. Use in the synthesis of 'difficult sequences'. Retrieved from [Link]

-

Nowick Laboratory, University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. Retrieved from [Link]

- Aapptec Peptides. (2012). NEW FMOC-AA-(DMB)GLY DIPEPTIDES.

-

Reddit. (2025). Anyone have an idea about the mechanism for the cleavage of this linker?. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information for: A combined solid- and solution-phase approach provides convenient access to analogues of the calcium. Retrieved from [Link]

- Benchchem. (n.d.). Technical Support Center: Managing Aggregation in Peptides Containing Fmoc-D-Glu-OH.

-

ResearchGate. (n.d.). Proposed mechanism of deprotection of DMB. Retrieved from [Link]

-

UCLA – Chemistry and Biochemistry. (n.d.). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Retrieved from [Link]

-

Peptide 2.0. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

-

Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by amide cleavage. Retrieved from [Link]

Sources

- 1. A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Automated synthesis of backbone protected peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. youtube.com [youtube.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. peptide.com [peptide.com]

- 18. researchgate.net [researchgate.net]

N-(2,4-Dimethoxybenzyl)glycine ethyl ester solubility in common lab solvents.

An In-Depth Technical Guide to the Solubility of N-(2,4-Dimethoxybenzyl)glycine Ethyl Ester in Common Laboratory Solvents

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful experimental design, from reaction chemistry to formulation and bioavailability studies. This guide provides a detailed analysis of the solubility profile of this compound, a compound of interest in various research applications. In the absence of extensive published quantitative data, this document synthesizes a theoretical prediction based on molecular structure with a robust, field-proven experimental framework for its empirical determination.

Part 1: Theoretical Solubility Profile and Structural Analysis

The principle of "like dissolves like" is the foundation for predicting solubility. This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The solubility of this compound is governed by the interplay of its constituent functional groups and their respective polarities and capacities for hydrogen bonding.[2][3][4]

Molecular Structure:

-

Chemical Formula: C₁₃H₁₉NO₄

-

Molecular Weight: 253.29 g/mol

-

Key Functional Groups:

-

Ethyl Ester (-COOEt): A polar group capable of acting as a hydrogen bond acceptor.

-

Secondary Amine (-NH-): A polar group that can act as both a hydrogen bond donor and acceptor.

-

Dimethoxybenzyl Group: A large, predominantly non-polar aromatic ring, which reduces aqueous solubility. The two ether groups (-OCH₃) are polar and can act as hydrogen bond acceptors.

-

The presence of a large, hydrophobic dimethoxybenzyl group is expected to be a dominant factor in the molecule's overall solubility, significantly reducing its affinity for highly polar protic solvents like water. However, the presence of multiple polar functional groups (an ester, an amine, and two ethers) suggests that the molecule will not be soluble in purely non-polar solvents either. Therefore, this compound is predicted to have moderate to high solubility in polar aprotic and moderately polar organic solvents.

Predicted Solubility in Common Laboratory Solvents

The following table summarizes the predicted solubility of this compound based on structural analysis.

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble / Very Low | The large, non-polar dimethoxybenzyl group outweighs the polarity of the ester, amine, and ether functionalities, leading to poor interaction with the highly structured hydrogen-bonding network of water. |

| Methanol / Ethanol | Polar Protic | Moderate | These alcohols have both a polar hydroxyl group that can interact with the polar sites of the solute and a non-polar alkyl chain that can interact with the hydrophobic benzyl group. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with both polar and non-polar character. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a highly effective polar aprotic solvent for a broad spectrum of organic compounds. |

| Acetonitrile | Polar Aprotic | High | A polar aprotic solvent that is a good general-purpose solvent for compounds of moderate polarity. |

| Acetone | Polar Aprotic | High | A moderately polar solvent that should effectively solvate the molecule. |